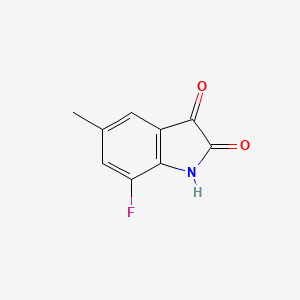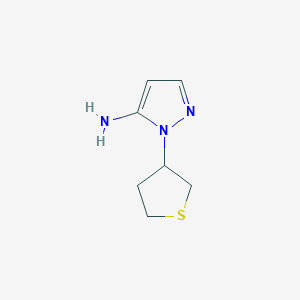
5-Bromo-2-(pentyloxy)benzaldehyde
Overview
Description
5-Bromo-2-(pentyloxy)benzaldehyde is a chemical compound with the molecular formula C12H15BrO2 . It has an average mass of 271.150 Da and a monoisotopic mass of 270.025543 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(pentyloxy)benzaldehyde consists of a benzene ring substituted with a bromine atom and a pentyloxy group . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Bromo-2-(pentyloxy)benzaldehyde has a molecular formula of C12H15BrO2, an average mass of 271.150 Da, and a monoisotopic mass of 270.025543 Da . More detailed physical and chemical properties would require experimental determination.Scientific Research Applications
Proteomics Research
5-Bromo-2-(pentyloxy)benzaldehyde: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent in the identification and quantification of proteins, aiding in the understanding of their interactions and biological processes .
Analytical Chemistry
5-Bromo-2-(pentyloxy)benzaldehyde: can be used as a standard or reference material in chromatography and mass spectrometry. These techniques are essential for the analysis of complex mixtures and the determination of molecular structures .
Advanced Battery Science
The electrochemical properties of 5-Bromo-2-(pentyloxy)benzaldehyde might be investigated for potential use in advanced battery technologies. Its incorporation into battery components could lead to improvements in energy storage and efficiency .
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromosalicylaldehyde, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
5-bromo-2-pentoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFMGRLOVYTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pentyloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



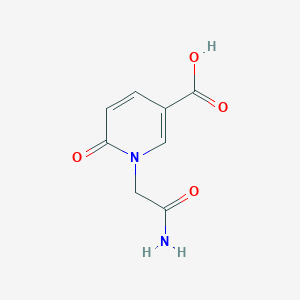




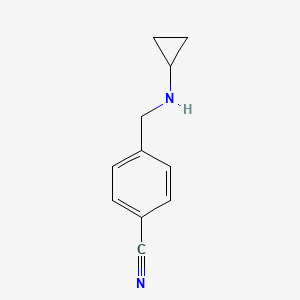
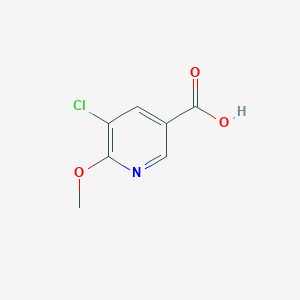

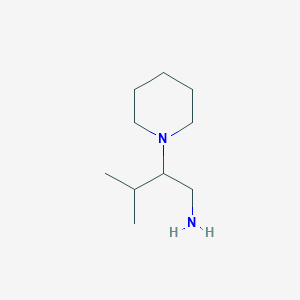
![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)
